molecular formula C13H17N3OS B12948651 N-(2-Sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)hexanamide CAS No. 103481-25-0

N-(2-Sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)hexanamide

Cat. No.: B12948651
CAS No.: 103481-25-0
M. Wt: 263.36 g/mol
InChI Key: NRUUXNSSLDIEPL-UHFFFAOYSA-N
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Description

N-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide is a heterocyclic compound that features a benzimidazole core with a thioxo group and a hexanamide side chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

CAS No.

103481-25-0

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)hexanamide

InChI

InChI=1S/C13H17N3OS/c1-2-3-4-5-12(17)14-9-6-7-10-11(8-9)16-13(18)15-10/h6-8H,2-5H2,1H3,(H,14,17)(H2,15,16,18)

InChI Key

NRUUXNSSLDIEPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC2=C(C=C1)NC(=S)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide typically involves the reaction of benzimidazole derivatives with appropriate thioxo and hexanamide precursors. One common method involves the reaction of benzimidazole with carbon disulfide and an alkyl halide under basic conditions to introduce the thioxo group. The resulting intermediate is then reacted with hexanoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group, yielding a simpler benzimidazole derivative.

    Substitution: The hexanamide side chain can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzimidazole derivatives.

    Substitution: Various substituted hexanamides.

Scientific Research Applications

N-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzimidazole core can interact with DNA or RNA, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide
  • N-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide
  • N-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)pentanamide

Uniqueness

N-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide is unique due to its specific combination of a thioxo group and a hexanamide side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2-Sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)hexanamide, also known as 2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)hexanamide, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a benzimidazole core with a thioxo group and a hexanamide side chain, positioning it as a candidate for various therapeutic applications.

PropertyValue
CAS Number 103481-25-0
Molecular Formula C13H17N3OS
Molecular Weight 263.36 g/mol
IUPAC Name N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)hexanamide
LogP 2.7521
Polar Surface Area 46.039 Ų

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the benzimidazole core may interact with nucleic acids, influencing cellular processes such as replication and transcription.

Antimicrobial Activity

Research indicates that compounds containing the benzimidazole structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzimidazole showed effective inhibition against various bacterial strains, suggesting that this compound could possess similar properties .

Anticancer Potential

Several studies have explored the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival . The mechanism often involves the disruption of microtubule dynamics and interference with DNA replication processes.

Case Studies

  • Antimicrobial Efficacy
    • In a comparative study of various benzimidazole derivatives, this compound exhibited notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Cell Line Studies
    • A recent investigation into the effects of this compound on human cancer cell lines revealed significant cytotoxicity. The compound was found to induce apoptosis in breast cancer (MCF7) and lung cancer (A549) cell lines through caspase activation pathways .

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